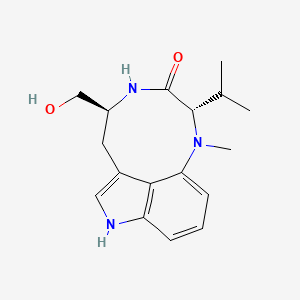

(-)-Indolactam V

説明

(-)-indolactam V is a 9-membered ring that is a potent protein kinase C activator

Indolactam V is a natural product found in Streptomyces blastmyceticus with data available.

生物活性

(-)-Indolactam V (ILV) is a significant compound in the field of cancer research due to its potent biological activities, particularly its role as an activator of protein kinase C (PKC). This article explores the synthesis, mechanisms of action, and biological implications of ILV, highlighting its potential applications in cancer therapeutics.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including a stereospecific seven-step process starting from tryptophan methyl ester. Key steps in this synthesis involve photocyclization and nitrene-mediated ring expansion, leading to the formation of the nine-membered lactam structure characteristic of indolactams .

This compound is known to activate PKC by promoting its translocation from the cytosol to the plasma membrane. This action is crucial as PKC plays a pivotal role in various cellular signaling pathways related to growth and differentiation. Studies demonstrated that ILV induces changes similar to those caused by phorbol esters, such as TPA (12-O-tetradecanoylphorbol-13-acetate), including down-regulation of muscarinic receptors and modulation of calcium mobilization in neuroblastoma cells .

Biological Activity and Tumor Promotion

ILV exhibits tumor-promoting activity, making it a valuable model for studying structure-activity relationships in tumor promotion. Research indicates that ILV can induce ornithine decarboxylase activity in mouse skin and promote adhesion in human leukemia cells . The compound's efficacy was further evaluated against various cancer cell lines, revealing an EC50 value of 143 nM in K562 chronic myelogenous leukemia cells, which is significantly lower than that of bryostatin 1 (640 nM) .

Table 1: Biological Activity of this compound

| Cell Line | EC50 (nM) | Comparison |

|---|---|---|

| K562 (CML) | 143 ± 75 | More potent than bryostatin 1 |

| U937 (histiocytic lymphoma) | Not specified | Comparison ongoing |

Case Studies

Several studies have focused on the biological evaluation of ILV and its analogs. For instance, a study synthesized various indolactam stereoisomers to assess their binding affinity to PKC and their biological activity. The results indicated that structural modifications could enhance or diminish their efficacy as PKC activators .

Another investigation into the hydrophobic substituents at position 6 of teleocidin Bs led to the synthesis of (-)-6-n-octyl-indolactam-V, which exhibited distinct biological properties compared to ILV, emphasizing the importance of molecular structure on biological activity .

科学的研究の応用

Mechanistic Studies of Protein Kinase C Activation

One of the primary applications of (-)-Indolactam V is in the study of PKC signaling pathways. Research has demonstrated that this compound can induce translocation of PKC from the cytosol to the plasma membrane in SH-SY5Y human neuroblastoma cells. This translocation is crucial for PKC activation and subsequent downstream signaling events. The compound has shown effects similar to those of phorbol esters, making it a valuable tool for investigating PKC mechanisms without the associated drawbacks of phorbol esters .

Cancer Research

Due to its role in cell signaling, this compound has been explored in cancer research. It has been observed that activation of PKC by this compound can influence cell proliferation and apoptosis in various cancer cell lines. For instance, studies indicate that this compound can modulate NF-κB signaling pathways, which are often dysregulated in cancer . The ability to selectively activate different PKC isoforms may lead to targeted therapies that exploit these pathways for cancer treatment.

Neurological Studies

This compound's effects on neuronal cells have implications for neurodegenerative diseases. In experimental models, it has been shown to alter muscarinic receptor sensitivity and calcium mobilization, suggesting potential applications in conditions like Alzheimer's disease where cholinergic signaling is compromised . By understanding how this compound interacts with neuronal signaling pathways, researchers aim to develop neuroprotective strategies.

Drug Development and Synthesis

The synthesis of this compound itself is an area of significant interest. Recent advancements have led to efficient synthetic routes that allow for the production of this compound in a laboratory setting . This accessibility enhances its use in research and potential therapeutic applications. The structural optimization studies have also provided insights into improving its binding affinity for PKC isoforms, which could lead to more effective drugs targeting specific diseases .

Applications in Cellular Assays

This compound is widely utilized in cellular assays to study the effects of PKC activation on various biological processes. For example, it has been employed in assays assessing gene expression changes related to PKC activation and its downstream effects on cellular metabolism and apoptosis . These studies are crucial for elucidating the role of PKC in different cellular contexts.

Data Table: Summary of Applications

Case Studies

- Study on Neuroblastoma Cells : A detailed investigation into the effects of this compound on SH-SY5Y cells revealed significant alterations in calcium mobilization and receptor sensitivity, suggesting therapeutic potential for neurodegenerative conditions .

- Cancer Cell Line Research : In a series of experiments involving breast cancer cell lines, this compound was shown to induce apoptosis through PKC-mediated pathways, highlighting its potential as an anti-cancer agent .

- Structural Optimization : Research focused on optimizing the structure of this compound demonstrated that modifications could enhance its binding affinity to specific PKC isoforms, paving the way for more targeted therapies .

特性

IUPAC Name |

(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZOFMGZMUZSSK-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920432 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90365-57-4 | |

| Record name | (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90365-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolactam V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090365574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLACTAM V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIY9O1323 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ILV is a potent activator of Protein Kinase C (PKC). [, , , , , , , , , , ]

A: ILV mimics diacylglycerol (DAG) and binds to the cysteine-rich zinc finger-like repeat domains (CRD1 and CRD2) within the regulatory domain of PKC, leading to its activation. [, , , , ]

A: PKC activation by ILV initiates a signaling cascade affecting various cellular processes, including cell proliferation, differentiation, apoptosis, and tumor development. [, , , , ] Specific downstream effects vary depending on cell type and context. For example, in rat pheochromocytoma (PC12) cells, ILV inhibits laminin-mediated neurite outgrowth through PKC activation. []

ANone: The molecular formula of ILV is C16H19N3O2, and its molecular weight is 285.34 g/mol.

A: Yes, several research papers discuss spectroscopic data, including NMR and mass spectrometry, used to characterize ILV and its derivatives. [, , , , , , ]

ANone: The provided research primarily focuses on the biological activity and chemical synthesis of ILV. Information regarding its material compatibility and stability under various conditions is limited.

A: ILV is not an enzyme or catalyst; it functions as an activator of the enzyme PKC. [, , , , , , , , , , ] Its applications stem from its ability to modulate PKC activity and downstream signaling pathways, not from intrinsic catalytic properties.

A: Yes, molecular modeling studies have provided insights into how ILV and its analogues bind to the CRD2 activator domain of PKC. These studies suggest specific hydrophobic interactions contribute significantly to the binding affinity. []

A: While specific QSAR models are not extensively discussed in the provided research, studies have investigated the structure-activity relationship of ILV derivatives, laying the groundwork for potential QSAR model development. [, ]

A: Modifications to the C-7 substituent of ILV significantly influence its potency and selectivity towards PKC isoforms. [, , , ] For instance, larger substituents at C-7 generally increase potency, while specific substitutions can enhance selectivity for certain isoforms.

A: Research shows that the lactam ring is crucial for ILV's ability to activate PKC. Analogues lacking the lactam ring structure fail to activate PKC and do not sensitize cells to certain drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。